1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
1-piperazin-1-ylcyclopropane-1-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.2ClH/c11-7(12)8(1-2-8)10-5-3-9-4-6-10;;/h9H,1-6H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXOSTXVTNFJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450977-70-4 | |
| Record name | 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Acylation Reactions
The piperazine nitrogen atoms demonstrate nucleophilic acylation reactivity. In the presence of acyl chlorides or acid anhydrides, the compound undergoes substitution to form amide derivatives. For example:
-
Reaction with cyclopropanecarbonyl chloride in absolute ethanol under nitrogen yields 1-(cyclopropanecarbonyl)piperazine derivatives with >85% efficiency .
-
Methanesulfonyl chloride or ethyl sulfonyl chloride generates sulfonamide products (e.g., 89% yield for methanesulfonyl derivatives) .
Table 1: Acylation Reaction Conditions and Yields
| Acylating Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Cyclopropanecarbonyl chloride | Ethanol | 0–25°C | 86% | |
| Methanesulfonyl chloride | Ethanol | 0–25°C | 89% | |
| Trifluoroacetic acid (deprotection) | CH₂Cl₂ | 25°C | 91% |
Salt Formation and Deprotection
The dihydrochloride form arises from protonation of the piperazine amine groups. Key steps include:
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Deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in dichloromethane, achieving quantitative conversion .
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Salt formation via reaction with HCl or acyl chlorides in ethanol, producing crystalline hydrochlorides (e.g., 43 g product from 68 g starting material) .
N-Oxidation
Under oxidative conditions (e.g., hydrogen peroxide or peracids), the secondary amines of piperazine can form N-oxides. While direct evidence for this compound is limited, analogous piperazine derivatives show:
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N-Oxidation at ambient temperatures with m-chloroperbenzoic acid (mCPBA) .
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Stabilization of N-oxide products via coordination with transition metals .
Coordination Chemistry
The piperazine moiety acts as a bidentate ligand in metal complexes:
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Cadmium(II) Schiff-base complexes incorporating piperazine exhibit distorted octahedral geometries .
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Protonated amines in the dihydrochloride form may limit direct coordination, requiring deprotonation under basic conditions .
Cyclization and Spirocompound Formation
The cyclopropane ring enables participation in cycloaddition or ring-opening reactions:
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Diketopiperazine formation via intramolecular cyclization under basic conditions (e.g., DBU in toluene) .
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Spirocyclic derivatives (e.g., 4,7-diazaspiro[2.5]octane) synthesized via borane-THF reduction of diketopiperazines .
Table 2: Cyclization Reaction Parameters
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| DBU | Toluene | Reflux | Diketopiperazine | 98% | |
| Borane-THF | THF | 0–25°C | 4,7-Diazaspiro[2.5]octane | 86% |
Stability and Handling
Scientific Research Applications
Scientific Research Applications
-
Antimicrobial Activity
- Research has demonstrated that derivatives of compounds containing piperazine exhibit significant antibacterial properties. For instance, studies have shown that piperazine derivatives can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The incorporation of cyclopropane structures in these compounds may enhance their interaction with bacterial cell membranes, leading to increased efficacy.
-
Antiviral Properties
- The compound's potential as an antiviral agent has been explored in the context of influenza A virus. Researchers have synthesized related compounds targeting the viral RNA-dependent RNA polymerase, indicating that modifications to the piperazine structure could yield effective antiviral agents . This suggests that 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride might serve as a scaffold for developing new antiviral therapies.
-
Neuropharmacology
- The piperazine ring is often associated with neuroactive compounds. Studies indicate that piperazine derivatives can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety . The cyclopropane component may further influence the pharmacokinetics and pharmacodynamics of these compounds.
- Drug Design and Development
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride
- CAS Number : 1450977-70-4
- Molecular Formula : C₈H₁₆Cl₂N₂O₂
- Molecular Weight : 243.13 g/mol
- Structure : Features a cyclopropane ring fused to a piperazine moiety (secondary amine) and a carboxylic acid group, with two hydrochloride counterions enhancing aqueous solubility .
Key Properties :
- The dihydrochloride salt form improves solubility in polar solvents compared to the free base.
Comparison with Structurally Similar Compounds
Heterocyclic Amine Substitutions
Cyclopropane Ring Modifications
Functional Group and Salt Form Comparisons
Biological Activity
1-(Piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride (CAS: 1450977-70-4) is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment.
The molecular formula for this compound is . It is characterized by its piperazine moiety, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 227.13 g/mol |
| CAS Number | 1450977-70-4 |
| Purity | Min. 95% |
Synthesis
The synthesis of this compound typically involves the cyclization of piperazine derivatives with cyclopropane carboxylic acids. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to piperazine derivatives. For instance, a study synthesized novel N-(piperazin-1-yl)alkyl derivatives and evaluated their activity against human hepatocarcinoma cell lines (SMMC-7721, HepG2, Hep3B). The results indicated that certain derivatives exhibited potent cytotoxic effects with IC50 values as low as 0.51 µM against HepG2 cells .
Mechanism of Action:
The anticancer activity of these compounds is attributed to their ability to:
- Induce apoptosis through mitochondrial disruption.
- Elevate intracellular reactive oxygen species (ROS) levels.
- Inhibit key signaling pathways involved in cell proliferation.
Other Biological Activities
In addition to anticancer properties, piperazine derivatives have been studied for their roles in:
- Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties.
- Neurological Effects: Research suggests potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
Case Studies
Several case studies have explored the efficacy of piperazine-based compounds:
- Study on Hepatocarcinoma:
-
Antimicrobial Evaluation:
- Objective: Assess the antibacterial properties of substituted piperazine compounds.
- Results: Certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Q & A
Q. What are the established synthetic routes for 1-(piperazin-1-yl)cyclopropane-1-carboxylic acid dihydrochloride, and how can purity be optimized?
Methodological Answer : The synthesis typically involves multi-step reactions:
Cyclopropane Ring Formation : Cyclopropanation of a carboxylic acid precursor (e.g., via [2+1] cycloaddition or using dihalocarbene reagents) .
Piperazine Coupling : Reacting the cyclopropane intermediate with piperazine under nucleophilic substitution or amide-bond-forming conditions (e.g., EDC/HOBt) .
Salt Formation : Treating the free base with HCl to yield the dihydrochloride salt .
Q. Purity Optimization :
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Recrystallization : Solvent systems like ethanol/water (4:1 v/v) reduce residual solvents .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy : Confirm cyclopropane geometry (e.g., H NMR: δ 1.2–1.5 ppm for cyclopropane protons) and piperazine integration .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and isotopic pattern for Cl .
- X-ray Crystallography : Resolve stereochemistry and salt formation (e.g., HCl coordination) .
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl content) .
Q. How does solubility and stability vary under experimental conditions?
Methodological Answer :
- Solubility :
- Aqueous : Soluble in water (≥50 mg/mL at pH 3–4 due to dihydrochloride salt) .
- Organic Solvents : Limited solubility in DMSO (10–20 mg/mL); use co-solvents (e.g., 10% PEG-400) for in vitro assays .
- Stability :
- pH Sensitivity : Degrades above pH 7 (free base precipitation); store at 4°C in acidic buffer (pH 3–5) .
- Light Sensitivity : Protect from UV light to prevent cyclopropane ring opening .
Advanced Research Questions
Q. What receptor interaction profiles or mechanistic hypotheses exist for this compound?
Methodological Answer :
- Target Screening : Use radioligand binding assays (e.g., serotonin 5-HT, dopamine D) due to structural similarity to piperazine-based psychotropics .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to GPCRs or ion channels .
- Functional Assays : Measure cAMP inhibition (for Gαi-coupled receptors) or calcium flux (for ionotropic targets) .
Q. How can structure-activity relationships (SAR) guide bioactivity optimization?
Methodological Answer :
- Cyclopropane Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Piperazine Substitution : Replace with 4-arylpiperazines (e.g., 3-chlorophenyl) to improve receptor selectivity .
- Carboxylic Acid Bioisosteres : Test tetrazole or oxadiazole replacements to reduce pH-dependent solubility .
Q. Case Study :
- Analog A : 3-Cl-phenylpiperazine variant showed 3x higher 5-HT affinity than parent compound .
Q. How should researchers address contradictions between in vitro and in vivo data?
Methodological Answer :
- Pharmacokinetic Analysis : Measure bioavailability (e.g., plasma AUC in rodents) to identify absorption barriers .
- Metabolite Profiling : Use LC-MS/MS to detect active/inactive metabolites (e.g., N-oxidation of piperazine) .
- Tissue Distribution : Autoradiography or PET imaging to assess brain penetration (critical for CNS targets) .
Q. Example :
- In Vitro IC : 50 nM (5-HT) vs. In Vivo ED : 10 mg/kg. Discrepancy attributed to poor BBB penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
